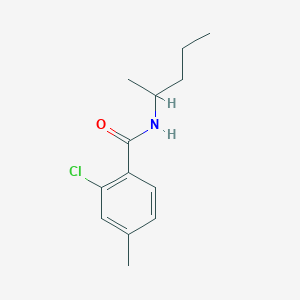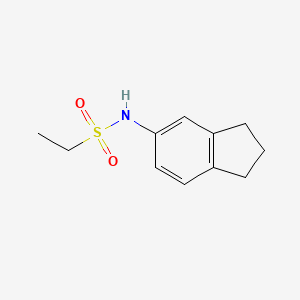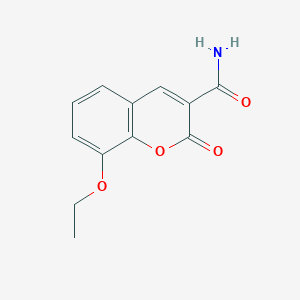![molecular formula C17H18N2O4S B5266583 N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide, commonly known as AMPSA, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in the field of neuroscience.
作用機序
AMPSA binds to a specific site on AMPA receptors known as the modulatory site, which is distinct from the glutamate-binding site. Binding of AMPSA to the modulatory site enhances the activity of AMPA receptors by increasing the channel opening probability and decreasing the desensitization rate. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to an enhancement of synaptic transmission and LTP.
Biochemical and Physiological Effects:
AMPSA has been shown to have a number of biochemical and physiological effects in the brain. It enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and LTP. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. Additionally, AMPSA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
AMPSA has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. It is also relatively stable and can be easily synthesized in large quantities.
However, there are some limitations to the use of AMPSA in lab experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors. This can complicate the interpretation of results and make it difficult to determine the specific role of AMPA receptors in the observed effects. Additionally, AMPSA has not been extensively tested in vivo, and its effects on behavior and cognition are not well understood.
将来の方向性
There are several potential future directions for research on AMPSA. One area of interest is the development of more selective and potent positive allosteric modulators of AMPA receptors that can be used to study the specific role of AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the investigation of the effects of AMPSA on behavior and cognition in animal models and humans. Finally, the potential therapeutic applications of AMPSA in neurological disorders such as Alzheimer's disease and schizophrenia warrant further investigation.
合成法
AMPSA can be synthesized using a multistep process starting from 3-methoxybenzoic acid. The first step involves the conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride. The resulting product is then reacted with N-(4-aminophenyl)sulfonyl chloride to yield N-{4-[(methoxycarbonyl)amino]phenyl}-3-methoxybenzamide. Finally, the allyl group is introduced using allylamine and palladium catalyst to obtain AMPSA.
科学的研究の応用
AMPSA has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. AMPSA has been shown to enhance the activity of AMPA receptors, leading to an increase in excitatory synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory.
特性
IUPAC Name |
3-methoxy-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-11-18-24(21,22)16-9-7-14(8-10-16)19-17(20)13-5-4-6-15(12-13)23-2/h3-10,12,18H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXSOQAQXPZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5266513.png)



![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)

![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)

![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)


